molecular formula C11H18F2N2O B1489211 (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097943-77-4

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1489211
CAS No.: 2097943-77-4
M. Wt: 232.27 g/mol
InChI Key: BZRMBLPPYWOURU-UHFFFAOYSA-N
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Description

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with a difluoromethyl group at the 3-position and a piperidin-2-yl group linked via a methanone bridge. This structural motif is significant in medicinal chemistry due to the enhanced metabolic stability and bioavailability imparted by fluorine atoms .

Properties

IUPAC Name

[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-10(13)8-4-6-15(7-8)11(16)9-3-1-2-5-14-9/h8-10,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMBLPPYWOURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a synthetic compound characterized by a unique molecular structure that includes both pyrrolidine and piperidine rings, along with a difluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant in the treatment of type 2 diabetes and other metabolic disorders.

  • Molecular Formula : C11H18F2N2O
  • Molecular Weight : 232.27 g/mol
  • IUPAC Name : [3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone
  • CAS Number : 2097943-77-4

The biological activity of this compound primarily involves its role as a DPP-IV inhibitor. DPP-IV is an enzyme that degrades incretin hormones, which are important for glucose metabolism. Inhibition of this enzyme leads to increased levels of these hormones, resulting in enhanced insulin secretion and improved glycemic control.

Mechanism Insights:

  • Binding Affinity : The difluoromethyl group enhances the compound's binding affinity to DPP-IV, contributing to its pharmacological efficacy.
  • Metabolic Stability : The structural features of the compound provide metabolic stability, which is crucial for maintaining therapeutic levels in biological systems.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties through its action on DPP-IV. In vitro studies demonstrated that the compound effectively inhibits DPP-IV activity, leading to increased levels of active incretin hormones such as GLP-1 (glucagon-like peptide-1) .

Case Studies

  • In Vitro Studies : A study conducted on pancreatic beta cells showed that treatment with this compound resulted in enhanced insulin secretion in response to glucose stimulation, supporting its potential use in diabetes management .
  • Animal Models : In diabetic rodent models, administration of this compound resulted in significant reductions in blood glucose levels and improvements in glucose tolerance tests .

Comparative Analysis with Similar Compounds

Compound NameMechanismBiological Activity
This compoundDPP-IV InhibitionAntidiabetic
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanoneDPP-IV InhibitionAntidiabetic
(3-(Trifluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanoneDPP-IV InhibitionAntidiabetic

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS or Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₁H₁₆F₂N₂O ~232.27* 3-difluoromethylpyrrolidine, piperidin-2-yl Difluoromethyl enhances metabolic stability; axial piperidine position may influence binding.
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone C₁₁H₁₈F₂N₂O 232.27 3-difluoromethylpyrrolidine, piperidin-4-yl Isomeric piperidine substitution alters conformation; discontinued availability suggests synthesis challenges.
(3,3-Difluoropyrrolidin-1-yl)[(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl]methanone C₁₇H₂₄F₂N₆O 366.41 Difluoropyrrolidine, pyrimidinyl-piperazine-pyrrolidine Higher complexity with pyrimidine-piperazine moiety; potential kinase/GPCR applications.
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone C₁₉H₂₂FN₂O ~306.39 Dimethylpiperidine, fluoromethylphenyl-pyridine Fluorine on aromatic ring; dimethyl groups increase steric bulk.
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone C₁₇H₁₈N₂O 266.34 Phenyl, 3-methylpyridinyl-pyrrolidine Aromatic groups enhance lipophilicity; may improve blood-brain barrier penetration.

*Estimated based on analog in .

Key Observations

Fluorination Effects: The difluoromethyl group in the target compound and reduces oxidative metabolism compared to non-fluorinated analogs (e.g., ), extending half-life in vivo .

Piperidine vs. Pyrrolidine Substituents :

  • The piperidin-2-yl group in the target compound may adopt a distinct spatial orientation compared to the piperidin-4-yl isomer in , affecting interactions with chiral binding sites.
  • The pyrimidinyl-piperazine moiety in introduces hydrogen-bonding capacity and bulk, likely targeting larger active sites (e.g., kinases or proteases).

Aromatic vs. Aliphatic Moieties :

  • The phenyl group in increases lipophilicity (logP ~2.5–3.0), favoring CNS penetration, whereas the target compound’s aliphatic piperidine may reduce off-target binding .

Research Findings

  • Metabolic Stability: Fluorinated pyrrolidines (e.g., target compound and ) resist CYP450-mediated degradation better than non-fluorinated analogs .
  • Target Selectivity : Piperidine position (2-yl vs. 4-yl) influences selectivity for enzymes like 11β-hydroxysteroid dehydrogenase (as seen in ’s naming convention) .
  • Biological Activity : Pyrimidinyl-piperazine derivatives (e.g., ) are frequently associated with antiviral or anticancer activity due to their ability to disrupt protein-protein interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

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